molecular formula C20H18N6O3 B12351363 MARK4 inhibitor 1

MARK4 inhibitor 1

Cat. No.: B12351363
M. Wt: 390.4 g/mol
InChI Key: KACGMLSYPGROFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MARK4 inhibitor 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of vanillin-isatin hybrids, which are designed, synthesized, and characterized for their MARK4 inhibitory potential . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

MARK4 inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., ethanol, methanol). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities

Scientific Research Applications

MARK4 inhibitor 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

MARK4 inhibitor 1 is unique in its high selectivity and potency as a MARK4 inhibitor. It has been compared with other similar compounds, including:

This compound stands out due to its high binding affinity and strong inhibitory potential, making it a promising candidate for further research and development in various therapeutic areas.

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H18N6O3/c1-12-4-3-5-15-17(12)21-20(28)18(15)23-24-19(27)16-11-26(25-22-16)10-13-6-8-14(29-2)9-7-13/h3-9,11,21,28H,10H2,1-2H3

InChI Key

KACGMLSYPGROFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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